Cas no 87-25-2 (Ethyl anthranilate)

Ethyl anthranilate structure
Ethyl anthranilate structure
상품 이름:Ethyl anthranilate
CAS 번호:87-25-2
MF:C9H11NO2
메가와트:165.189142465591
MDL:MFCD00007711
CID:34413
PubChem ID:87562111

Ethyl anthranilate 화학적 및 물리적 성질

이름 및 식별자

    • Ethyl 2-aminobenzoate
    • FEMA 2421
    • ETHYL ANTHRANILATE
    • ETHYL O-AMINOBENZOATE
    • 2-AMINOBENZOIC ACID ETHYL ESTER
    • ANTHRANILIC ACID ETHYL ESTER
    • 2-(ethoxycarbonyl)aniline
    • 2-amino-benzoicaciethylester
    • 2-carboethoxyaniline
    • Ethyl-o-aminobenzoate
    • Anthranilic acid, ethyl ester (6CI, 7CI, 8CI)
    • (2-(Ethoxycarbonyl)phenyl)amine
    • NSC 4146
    • o-(Ethoxycarbonyl)aniline
    • Ethyl anthranilate
    • MDL: MFCD00007711
    • 인치: 1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3
    • InChIKey: TWLLPUMZVVGILS-UHFFFAOYSA-N
    • 미소: O=C(C1C(N)=CC=CC=1)OCC
    • BRN: 878874

계산된 속성

  • 정밀분자량: 165.07900
  • 동위원소 질량: 165.078979
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 159
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 4
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 52.3

실험적 성질

  • 색과 성상: 무색 액체
  • 밀도: 1.117 g/mL at 25 °C(lit.)
  • 융해점: 13-15 °C (lit.)
  • 비등점: 129-130 °C/9 mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 235.4°f
    섭씨: 113°c
  • 굴절률: n20/D 1.564(lit.)
  • 안정성: Stable. Combustible. Incompatible with acids, bases, oxidizing agents.
  • PSA: 52.32000
  • LogP: 2.02670
  • FEMA: 2421 | ETHYL ANTHRANILATE
  • 용해성: 알코올과 프로필렌글리콜에 녹고, 물에 약간 녹고, 알코올 용액은 자색 형광을 나타낸다

Ethyl anthranilate 보안 정보

Ethyl anthranilate 세관 데이터

  • 세관 번호:2922439000
  • 세관 데이터:

    ?? ?? ??:

    2922439000

    개요:

    2922439000. 아닐린산(아닐린산)염.부가가치세: 17.0%.?? ???:9.0%. ?? ??: 23 (겸용 물품과 기술의 수입 허가증, 겸용 물품과 과학기술의 수출 허가증).??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 용도, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

    요약:

    292243만 9000 프탈레이트. 규제 조건: 23 (군민 겸용 품목과 기술 수입 허가증, 군민 겸용 종과 기술 수출 허가증).부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.????:30.0%

Ethyl anthranilate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
E287266-100mg
Ethyl 2-aminobenzoate
87-25-2
100mg
$ 58.00 2023-09-07
TRC
E287266-1g
Ethyl 2-aminobenzoate
87-25-2
1g
$ 92.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E49260-25ml
Ethyl anthranilate
87-25-2 99%
25ml
¥108.0 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
242977-100G
Ethyl anthranilate
87-25-2
100g
¥505.37 2023-12-09
Life Chemicals
F0001-2161-5g
Ethyl anthranilate
87-25-2 95%+
5g
$60.0 2023-09-07
Cooke Chemical
A4057112-25ML
Ethyl Anthranilate
87-25-2 >99.0%(GC)
25ml
RMB 78.40 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W242101-1KG-K
Ethyl anthranilate
87-25-2 ≥96%, FCC, FG
1KG
2338.87 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W242101-10KG-K
Ethyl anthranilate
87-25-2 ≥96%, FCC, FG
10KG
13515.84 2021-05-17
abcr
AB116464-500 g
Ethyl anthranilate, 98%; .
87-25-2 98%
500g
€121.20 2022-06-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-RO033-5ml
Ethyl anthranilate
87-25-2 99%
5ml
¥50.0 2022-06-10

Ethyl anthranilate 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Di-μ-chlorodichlorobis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadiene-1,8-diyl]dirut… Solvents: Water ;  20 min, 90 °C
참조
Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines
Cadierno, Victorio; et al, Chemical Communications (Cambridge, 2005, (32), 4086-4088

합성회로 2

반응 조건
1.1 4 h, rt → 120 °C
참조
Unprecedented alkylation of carboxylic acids by boron trifluoride etherate
Jumbam, Ndze D.; et al, Bulletin of the Chemical Society of Ethiopia, 2018, 32(2), 387-392

합성회로 3

반응 조건
1.1 Reagents: Ethanolamine ,  Azidotrimethylsilane ,  Copper fluoride (CuF2) Solvents: Dimethylacetamide ;  24 h, 95 °C
참조
Copper-Mediated Reductive Amination of Aryl Halides with Trimethylsilyl Azide
Monguchi, Yasunari; et al, Chemistry - A European Journal, 2010, 16(25), 7372-7375

합성회로 4

반응 조건
1.1 Reagents: Ethanolamine ,  Azidotrimethylsilane Catalysts: Copper Solvents: Dimethylacetamide ;  24 h, 95 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ,  Water ;  rt
참조
One-pot aromatic amination based on carbon-nitrogen coupling reaction between aryl halides and azido compounds
Maejima, Toshihide; et al, Tetrahedron, 2012, 68(6), 1712-1722

합성회로 5

반응 조건
1.1 Catalysts: Sodium hydride Solvents: Ethanol ;  2 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
참조
Synthesis and cytotoxicity of some D-mannose click conjugates with aminobenzoic acid derivatives
Hradilova, Ludmila; et al, Carbohydrate Research, 2012, 361, 1-6

합성회로 6

반응 조건
1.1 Reagents: Sulfuric acid ;  2 h, reflux
2.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  cooled; 1 h, cooled
2.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  1 h, basified, rt
참조
Synthesis and insecticidal activity of Cyclaniliprole
Ying, Jun-wu; et al, Xiandai Nongyao, 2016, 15(2), 28-31

합성회로 7

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Ethanol
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
참조
Synthesis and structure-activity relationship of diarylamide derivatives as selective inhibitors of the proliferation of human coronary artery smooth muscle cells
Ogita, H.; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(4), 549-551

합성회로 8

반응 조건
1.1 Reagents: N-Bromosuccinimide ,  Oxygen ,  Diammonium cerium hexanitrate Solvents: Ethanol ;  15 h, rt
참조
Oxidative ring-opening of 3-aminoindazoles for the synthesis of 2-aminobenzoates
Zhou, Yao; et al, Organic Chemistry Frontiers, 2018, 5(22), 3245-3249

합성회로 9

반응 조건
1.1 Solvents: Ethanol
참조
Flash thermolysis. 12. Flash thermolysis: multiple sigmatropic rearrangements in ortho-substituted aromatic compounds
De Champlain, Pierre; et al, Canadian Journal of Chemistry, 1976, 54(23), 3749-56

합성회로 10

반응 조건
1.1 Reagents: Ethyl cyanoacetate Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethanol ;  4.5 h, rt
참조
Beyond conventional routes, an unprecedented metal-free chemoselective synthesis of anthranilate esters via a multicomponent reaction (MCR) strategy
Sarkar, Satavisha; et al, Chemical Communications (Cambridge, 2015, 51(63), 12673-12676

합성회로 11

반응 조건
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium perchlorate Solvents: Ethanol ,  Acetonitrile ;  1 h, rt
참조
Tunable Electrosynthesis of Anthranilic Acid Derivatives via a C-C Bond Cleavage of Isatins
Qian, Peng; et al, Journal of Organic Chemistry, 2021, 86(22), 16008-16015

합성회로 12

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  30 min, rt
1.2 24 h, rt
참조
Sodium Borohydride-Mediated Transesterification
Sereda, Grigoriy; et al, Synthetic Communications, 2010, 40(9), 1312-1321

합성회로 13

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  10 h, reflux
참조
Synthesis and biological evaluation of hydrazone derivatives of ortho-aminobenzoic acid
Raju, Dachepally; et al, Heterocyclic Letters, 2022, 12(1), 125-133

합성회로 14

반응 조건
참조
Cumulated ylides: XIII: Diethoxyvinylidenetriphenylphosphorane as a reagent in the production of carbonic acid ethyl esters in aprotic solvents
Bestmann, Hans Juergen; et al, Synthesis, 1981, (12), 998-9

합성회로 15

반응 조건
1.1 Reagents: 12-Tungstosilicic acid Solvents: Water ;  18 h, rt
참조
Selective hydrogenation of nitroarenes using an electrogenerated polyoxometalate redox mediator
MacDonald, Lewis; et al, Chemical Communications (Cambridge, 2018, 54(9), 1093-1096

합성회로 16

반응 조건
1.1 Reagents: Sodium borohydride Catalysts: Nickel dichloride Solvents: Ethanol ;  3 h, rt
참조
Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions
Proietti, Giampiero; et al, Synthesis, 2022, 54(1), 133-146

합성회로 17

반응 조건
1.1 Catalysts: Sulfuric acid ;  reflux
참조
Design of bioactive synthesis of Schiff base containing ethyl 2-aminobenzoate moiety promoted by Bronsted acid
Ramesh, P.; et al, World Journal of Pharmaceutical Research, 2023, 12, 776-788

합성회로 18

반응 조건
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  0.75 h, 1 MPa, 65 °C
참조
Boosting hydrogenation properties of Pt single-atom catalysts via tailoring the electronic structures by coordination number regulation
Zhang, Hao; et al, Chemical Engineering Journal (Amsterdam, 2023, 455,

합성회로 19

반응 조건
1.1 Catalysts: 1,2-Dimethylimidazole Solvents: Dimethylformamide ;  12 min, 175 °C
참조
1,2-Dimethylimidazole (DMI) and microwaves in the alkylation of carboxylic acids and phenols with dimethyl and diethyl carbonates
Leticia, Guerrero R.; et al, ARKIVOC (Gainesville, 2008, (11), 295-306

합성회로 20

반응 조건
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  2 h, 120 °C
참조
Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates
Chen, Ming; et al, Journal of Organic Chemistry, 2015, 80(2), 1258-1263

합성회로 21

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  0 °C; 96 h, 0 °C → reflux
참조
Synthesis and Antibacterial Evaluation of 3,4-Dihydro-1H-benzo[b]azepine-2,5-dione Derivatives
Akunuri, Ravikumar ; et al, ChemistrySelect, 2022, 7(7),

합성회로 22

반응 조건
1.1 Reagents: Thionyl chloride ;  6 h
참조
Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino- 4(3H)-quinazolinone
Zeng, Zhigang; et al, Journal of Pesticide Science (Tokyo, 2016, 41(4), 171-174

합성회로 23

반응 조건
1.1 Reagents: Triethylamine ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran ,  Water ;  15 h, rt
참조
Aromatic azido-selective reduction via the Staudinger reaction using tri-n-butylphosphonium tetrafluoroborate with triethylamine
Meguro, Tomohiro; et al, Chemistry Letters, 2017, 46(4), 473-476

합성회로 24

반응 조건
1.1 Reagents: Sodium azide Catalysts: L-Ascorbic acid ,  Pipecolic acid ,  Copper Solvents: Ethanol ;  100 °C
참조
An Expeditious Copper-Catalyzed Access to 3-Aminoquinolinones, 3-Aminocoumarins and Anilines using Sodium Azide
Messaoudi, Samir; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1677-1687

합성회로 25

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (VO) (graphitic carbon nitride supported) ,  Carbon nitride (graphite supported) Solvents: Ethanol ,  Water ;  3 h
참조
Oxidative esterification via photocatalytic C-H activation
Verma, Sanny; et al, Green Chemistry, 2016, 18(1), 251-254

합성회로 26

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide ,  Cesium carbonate Solvents: Ethanol ,  Water ;  4 h, 25 - 30 °C
참조
Oxidative ring-opening of isatins for the synthesis of 2-aminobenzamides and 2-aminobenzoates
Wang, Yu-Wei; et al, Tetrahedron, 2019, 75(11), 1497-1503

Ethyl anthranilate Raw materials

Ethyl anthranilate Preparation Products

추천 기사

추천 공급업체
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Wuhan ChemNorm Biotech Co.,Ltd.
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Amadis Chemical Company Limited
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량